
5-アミノ-7-(シクロヘキシルアミノ)-1-エチル-6-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
AS1842856は、転写因子フォークヘッドボックスO1(FoxO1)の特異的な阻害剤です。 FoxO1の転写活性をIC50値33ナノモルで阻害する能力で知られています 。 この化合物は細胞透過性があり、FoxO1がさまざまな生物学的プロセスにおいて果たす役割を研究するために、科学研究で広く使用されています .
科学的研究の応用
Cancer Treatment
Mechanism of Action
AS1842856 inhibits FoxO1, leading to increased apoptosis in cancer cells. Research indicates that treatment with AS1842856 enhances pro-apoptotic gene expression and reduces colony formation in various cancer cell lines, including glioblastoma multiforme and basal-like breast cancer cells .
Case Studies
- Glioblastoma Multiforme : In a study involving glioblastoma cell lines, AS1842856 treatment resulted in significant apoptosis and reduced cell proliferation. Specifically, U87MG cells showed resistance to AS1842856, while other lines demonstrated decreased colony formation following treatment .
- Colon Cancer : The inhibition of FoxO1 by AS1842856 also impacted colon cancer cell lines (HCT116 and SW480), leading to reduced colony formation and increased apoptosis. This suggests a potential role for AS1842856 in the treatment of colon cancer .
Wound Healing
Clinical Applications
AS1842856 has shown promise in promoting wound healing, particularly in diabetic models. It acts by enhancing the healing process through the modulation of cellular pathways involved in tissue repair.
Research Findings
In pharmacodynamics experiments, AS1842856 significantly improved wound healing in diabetic mice models. The compound was found to enhance the healing rate by modulating the activity of FoxO1, which is crucial for cellular responses to stress and inflammation .
Allergic Inflammation
Impact on Asthma
AS1842856 has been studied for its effects on allergic asthmatic inflammation. In animal models, pretreatment with AS1842856 reduced the expression of M2 macrophage-associated genes and cytokines involved in allergic responses, suggesting its potential utility in managing asthma .
Diabetes Management
Role in Glucose Metabolism
The inhibition of FoxO1 by AS1842856 may also play a role in glucose metabolism regulation. Studies indicate that it can improve fasting glycemia levels in diabetic models, thereby contributing to diabetes management strategies .
Summary Table of Applications
作用機序
AS1842856は、FoxO1の活性型に特異的に結合し、その転写活性を阻害することによって効果を発揮します。 この結合により、FoxO1は標的DNA配列と相互作用することができなくなり、糖新生や脂肪生成などのプロセスに関与する遺伝子の発現が低下します 。 この化合物は、FoxO1自体の転写やタンパク質発現には影響を与えません .
類似の化合物との比較
類似の化合物
AS1708727: 同様の結合特性を持つ別のFoxO1阻害剤ですが、化学構造が異なります。
MK-2206: AKT経路の阻害剤であり、間接的にFoxO1の活性を影響を与えます。
LY294002: PI3K/AKT経路を通じてFoxO1の活性を影響を与える、ホスホイノシチド3キナーゼ(PI3K)阻害剤.
独自性
AS1842856は、FoxO1阻害に対する高い特異性と効力において独特です。FoxO3aやFoxO4などのフォークヘッドボックスOファミリーの他のメンバーに影響を与える可能性のある他の化合物とは異なり、AS1842856はFoxO1を選択的に阻害します。
生化学分析
Biochemical Properties
This compound interacts with FoxO1, a transcription factor that plays crucial roles in cell cycle control, apoptosis, metabolism, and adipocyte differentiation . The interaction between 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and FoxO1 inhibits the DNA binding of FoxO1, thereby affecting its activity .
Cellular Effects
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid influences cell function by suppressing adipogenesis, the process of fat cell differentiation . It affects cell signaling pathways related to FoxO1 and impacts gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the DNA binding of FoxO1 . This inhibition affects the regulation of genes involved in adipogenesis, leading to a suppression of fat cell formation .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on cellular function have been observed over time in laboratory settings
Metabolic Pathways
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in the regulation of metabolic pathways related to adipogenesis . It interacts with enzymes and cofactors associated with FoxO1, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
AS1842856の合成は、市販の出発物質から始まる複数のステップを伴います最終生成物は、再結晶などの精製プロセスによって得られます .
工業的生産方法
AS1842856の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために、最適化された反応条件を使用して、大規模な合成を行うことです。 この化合物は通常、安定性と有効性を維持するために、制御された環境で製造されます .
化学反応の分析
反応の種類
AS1842856は、酸化や還元などの従来の化学反応ではなく、主に結合相互作用を受けます。 FoxO1の活性型に特異的に結合し、転写活性を阻害します .
一般的な試薬と条件
この化合物は、細胞培養実験でよく使用され、ジメチルスルホキシド(DMSO)に溶解して培養培地に加えられます。 使用される典型的な濃度は、0.1〜10マイクロモルです .
生成される主な生成物
AS1842856は阻害剤であるため、化学反応によって主な生成物は形成されません。 代わりに、FoxO1と複合体を形成し、FoxO1媒介転写の阻害につながります .
科学研究への応用
AS1842856は、さまざまな生物学的プロセスにおけるFoxO1の役割を研究するために、科学研究で広く使用されてきました。主な用途には以下が含まれます。
類似化合物との比較
Similar Compounds
AS1708727: Another FoxO1 inhibitor with similar binding properties but different chemical structure.
MK-2206: An inhibitor of the AKT pathway, which indirectly affects FoxO1 activity.
Uniqueness
AS1842856 is unique in its high specificity and potency for FoxO1 inhibition. Unlike other compounds that may have broader targets, AS1842856 selectively inhibits FoxO1 without affecting other members of the Forkhead box O family, such as FoxO3a and FoxO4.
生物活性
AS1842856 is a selective inhibitor of the FOXO1 transcription factor, which plays a significant role in various biological processes, including apoptosis, cell differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of AS1842856, supported by research findings and case studies.
AS1842856 primarily functions by inhibiting the activity of FOXO1, a member of the Forkhead box O (FOXO) transcription factor family. FOXO1 is involved in regulating genes associated with cell survival, proliferation, and differentiation. By inhibiting FOXO1, AS1842856 disrupts its ability to transactivate pro-apoptotic genes and other targets that promote cell survival.
- Inhibition of Apoptosis : In glioblastoma and breast cancer cell lines, AS1842856 treatment led to increased expression of pro-apoptotic genes such as FAS and BIM, resulting in enhanced apoptosis and reduced colony formation .
- Cell Cycle Regulation : In osteosarcoma cell lines, AS1842856 was shown to induce cell cycle arrest at the G2/M phase, indicating its potential to modulate cell proliferation .
Effects on Cancer Cell Lines
Research has demonstrated that AS1842856 exhibits significant anti-cancer properties across various malignancies:
- Acute Myeloid Leukemia (AML) : AS1842856 effectively induced differentiation in AML cell lines by downregulating oncogenic pathways critical for leukemogenesis. It was found to suppress genes associated with the FOXO family and significantly reduced cell viability at concentrations ranging from 0.023 to 1.542 μM .
- Adipogenesis Suppression : In studies focusing on adipogenesis, AS1842856 inhibited lipid accumulation in preadipocytes by maintaining FOXO1 in a dephosphorylated state, thereby blocking its activation during adipocyte differentiation . This suggests a potential application in obesity management.
Case Study 1: Glioblastoma Treatment
A study involving GBM cells treated with AS1842856 revealed a marked increase in apoptosis after 48 hours of exposure. The treatment led to a significant upregulation of pro-apoptotic genes and a decrease in cell viability, highlighting the compound's effectiveness against resistant cancer stem cells .
Case Study 2: Acute Myeloid Leukemia Differentiation
In another investigation, AS1842856 was administered to various AML cell lines. The results showed that it induced differentiation while inhibiting proliferation by affecting critical signaling pathways. Microarray analysis post-treatment indicated significant changes in gene expression profiles, with 3361 genes showing differential expression .
Data Summary
The following table summarizes key findings regarding the biological activity of AS1842856:
Cancer Type | Effect | Mechanism | IC50 (μM) |
---|---|---|---|
Glioblastoma | Increased apoptosis | Upregulation of FAS and BIM | Not specified |
Acute Myeloid Leukemia | Induced differentiation | Downregulation of oncogenic pathways | 0.023 - 1.542 |
Breast Cancer | Reduced colony formation | Increased pro-apoptotic gene expression | Not specified |
Adipogenesis | Suppressed lipid accumulation | Maintained FOXO1 in dephosphorylated state | Not specified |
特性
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does AS1842856 interact with its target and what are the downstream effects?
A1: AS1842856 acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, AS1842856 inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []
Q2: What evidence exists for the in vivo efficacy of AS1842856 in treating T2DM?
A2: The research demonstrates the efficacy of AS1842856 in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of AS1842856 to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, AS1842856 did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, AS1842856 also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。